![molecular formula C11H10Cl2F2N4O4S B13439456 Hydroxy sulfentrazone](/img/structure/B13439456.png)
Hydroxy sulfentrazone
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Overview
Description
Hydroxy sulfentrazone is a derivative of sulfentrazone, a broad-spectrum herbicide used primarily for the control of broad-leaved weeds and some grass species. Sulfentrazone is known for its high aqueous solubility and volatility, making it effective in various agricultural settings .
Preparation Methods
Hydroxy sulfentrazone can be synthesized through various methods. One common approach involves the sulfonylation of sulfentrazone amine with methanesulfonyl chloride in the presence of a catalyst such as imidazole or 1H-1,2,4-triazole . The reaction conditions typically require elevated temperatures to achieve high yields. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Hydroxy sulfentrazone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: this compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly with halogens, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions vary but often include oxidized, reduced, or halogenated derivatives of this compound .
Scientific Research Applications
Hydroxy sulfentrazone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of sulfonylated herbicides in various chemical reactions.
Biology: Research has shown its potential in studying the effects of herbicides on plant physiology and biochemistry.
Medicine: While primarily used in agriculture, this compound’s derivatives are being explored for potential medicinal applications.
Industry: It is used in the formulation of herbicidal products for agricultural and non-agricultural applications
Mechanism of Action
Hydroxy sulfentrazone exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, a potent photosensitizer that activates oxygen, causing lipid peroxidation. This process results in chlorosis and desiccation of the plant, ultimately leading to its death .
Comparison with Similar Compounds
Hydroxy sulfentrazone is unique compared to other similar compounds due to its specific mechanism of action and chemical structure. Similar compounds include:
Sulfentrazone: The parent compound, widely used as a herbicide.
Amicarbazone: Another herbicide in the triazolinone class, used for similar applications.
Carfentrazone: A related compound with a similar mechanism of action but different chemical properties
This compound stands out due to its high solubility and volatility, making it particularly effective in various agricultural settings .
Biological Activity
Hydroxy sulfentrazone, a derivative of sulfentrazone, is primarily recognized for its herbicidal properties, particularly in the control of broadleaf and grass weeds in various agricultural settings. This article delves into its biological activity, toxicological profile, and environmental impact, supported by relevant research findings and case studies.
Chemical Profile
This compound belongs to the class of aryl triazinones and is characterized by its ability to inhibit protoporphyrinogen oxidase (Protox), a critical enzyme in the heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, which causes oxidative damage to plant cells, ultimately resulting in plant death.
The primary mechanism through which this compound exerts its herbicidal effects involves:
- Inhibition of Protox : By blocking this enzyme, this compound disrupts the synthesis of heme, leading to increased levels of reactive oxygen species (ROS) within plant cells.
- Targeting Resistant Weeds : It has been effectively used in managing herbicide-resistant weed populations, particularly those resistant to acetolactate synthase (ALS) and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) inhibitors .
Acute and Chronic Toxicity
Research indicates that this compound exhibits low toxicity to mammals and birds. The following points summarize its toxicity profile:
- Dermal and Oral Toxicity : Studies show no significant dermal toxicity at high doses (1000 mg/kg/day) in rats, with no evidence of carcinogenicity observed in long-term studies .
- Developmental Toxicity : Increased susceptibility was noted in fetuses during developmental studies, indicating potential risks during gestation .
Environmental Impact
This compound's environmental dynamics reveal that it can affect non-target organisms:
- Microbial Activity : It has been shown to reduce microbial activity significantly in soils over time without affecting microbial biomass carbon .
- Aquatic Toxicity : The compound is slightly toxic to freshwater fish and invertebrates, with LC50 values indicating moderate risk to aquatic ecosystems .
Field Studies on Efficacy
- Weed Management : In a study examining the efficacy of this compound against resistant weed species, it was found effective in controlling Conyza spp. and Euphorbia heterophylla, reducing selection pressure for resistant biotypes .
- Impact on Crop Yield : Research indicated that while this compound can cause initial stunting in sensitive soybean varieties, most crops recover if environmental conditions stabilize post-application .
Research Findings
A summary table of key research findings related to this compound is presented below:
Study | Focus | Key Findings |
---|---|---|
Castro et al. (2007) | Developmental Toxicity | Indicated potential developmental neurotoxicity in rats exposed during gestation. |
Freitas et al. (2017) | Antioxidant Enzyme Activity | This compound altered antioxidant enzyme levels in amphibians, suggesting ecological implications. |
Lourenço et al. (2015) | Residual Soil Activity | Found significant residual activity affecting microbial dynamics up to 90 days after application. |
Properties
IUPAC Name |
N-[2,4-dichloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2N4O4S/c1-24(22,23)17-7-3-8(6(13)2-5(7)12)19-11(21)18(10(14)15)9(4-20)16-19/h2-3,10,17,20H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJKMWPTUGSZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C(=N2)CO)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.